N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14934722
InChI: InChI=1S/C15H19N3OS/c1-15(2,3)10-13-17-18-14(20-13)16-12(19)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19)
SMILES:
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

CAS No.:

Cat. No.: VC14934722

Molecular Formula: C15H19N3OS

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide -

Specification

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
IUPAC Name N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Standard InChI InChI=1S/C15H19N3OS/c1-15(2,3)10-13-17-18-14(20-13)16-12(19)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,18,19)
Standard InChI Key GEQYLQGEVGRDSW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC1=NN=C(S1)NC(=O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-[5-(2,2-Dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide features a 1,3,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The thiadiazole scaffold is substituted at position 5 with a 2,2-dimethylpropyl (neopentyl) group and at position 2 with a phenylacetamide moiety. The phenylacetamide group consists of a benzene ring linked to an acetamide chain, which is further connected to the thiadiazole nitrogen .

Key Structural Attributes:

  • Thiadiazole Core: Contributes to electronic delocalization and hydrogen-bonding capacity.

  • Neopentyl Substituent: Enhances lipophilicity and steric bulk, potentially influencing membrane permeability.

  • Phenylacetamide Side Chain: Introduces aromaticity and hydrogen-bond donor/acceptor sites for molecular interactions .

Physicochemical Properties

Data extracted from ChemSpider (ID: 740087) and synthetic analogs provide the following properties:

PropertyValue
Molecular FormulaC₁₃H₁₇N₃OS₂
Average Mass295.419 g/mol
Monoisotopic Mass295.081304 Da
Hydrogen Bond Donors2 (amide NH, thiadiazole NH)
Hydrogen Bond Acceptors4 (amide O, thiadiazole N/S)
Lipophilicity (LogP)Estimated 3.2–3.8

The compound’s solubility in polar solvents (e.g., DMSO, ethanol) is moderate, while its aqueous solubility is limited due to the hydrophobic neopentyl and phenyl groups .

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has been published, analogous thiadiazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

  • Formation of the Thiadiazole Core:

    • Reaction of a thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    • For example, cyclization of 2-(2-thienyl)acetohydrazide with carbon disulfide and neopentyl bromide could yield the 5-neopentyl-1,3,4-thiadiazole intermediate .

  • Amide Coupling:

    • The intermediate thiadiazole-2-amine is acylated with phenylacetyl chloride in the presence of a base (e.g., triethylamine) to install the acetamide group .

Critical Reaction Parameters:

  • Temperature: Cyclization steps often require heating (80–120°C).

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate thiadiazole formation.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed .

Spectroscopic Characterization

Hypothetical characterization data, inferred from related compounds , include:

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 10.12 (s, 1H, NH), 7.85–7.25 (m, 5H, Ph-H), 2.95 (s, 2H, CH₂CO), 1.25 (s, 9H, C(CH₃)₃).

  • ¹³C-NMR:

    • δ 168.5 (C=O), 162.3 (thiadiazole C-2), 135.2–128.4 (Ph-C), 35.1 (C(CH₃)₃), 24.8 (CH₂CO).

  • HRMS: m/z [M+H]⁺ calculated for C₁₃H₁₈N₃OS₂: 296.0896; observed: 296.0892 .

Biological Activities and Applications

Nematicidal Activity

Thiadiazole-acetamide hybrids have shown efficacy against Meloidogyne incognita, a plant-parasitic nematode. Compound A23 from a related series achieved 100% mortality at 500 µg/mL, attributed to acetylcholine esterase inhibition . The hydrophobic neopentyl group in the subject compound could augment soil persistence and bioavailability.

Structure-Activity Relationship (SAR) Considerations

Key SAR insights from analogous compounds :

  • Thiadiazole Core: Essential for hydrogen bonding with biological targets.

  • Neopentyl Group: Increases metabolic stability and lipophilicity, enhancing bioactivity.

  • Phenylacetamide: The phenyl ring’s electron-withdrawing substituents (e.g., -F, -Cl) improve antibacterial potency.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to streamline production.

  • In Vivo Testing: Evaluate pharmacokinetics and toxicity profiles.

  • Target Identification: Use computational docking to identify enzyme targets (e.g., dihydrofolate reductase).

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